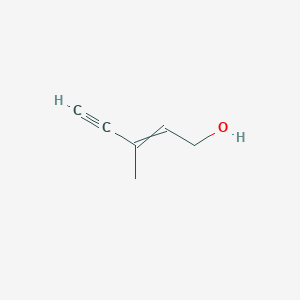
(Z)-3-Methylpent-2-en-4-yn-1-ol
Übersicht
Beschreibung
(Z)-3-Methylpent-2-en-4-yn-1-ol, also known as 3-methyl-2-penten-4-yn-1-ol, is an organic compound with the molecular formula C6H8O. It is an acetylenic alcohol, characterized by the presence of both a triple bond and a hydroxyl group. This compound exists in two isomeric forms: the cis and trans isomers, both of which are oily liquids at room temperature .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-2-penten-4-yn-1-ol involves a multi-step process. Initially, methyl vinyl ketone reacts with acetylene in the presence of metal calcium to produce iso-C6 alcohol (3-methyl-1-penten-4-yn-3-ol). This intermediate is then converted to 3-methyl-2-penten-4-yn-1-ol via a rearrangement reaction catalyzed by sulfuric acid .
-
Step 1: Formation of iso-C6 alcohol
Reactants: Methyl vinyl ketone, acetylene, metal calcium
Conditions: Liquid ammonia at temperatures below -40°C, followed by gradual warming to -5°C
Yield: 71% based on methyl vinyl ketone
-
Step 2: Conversion to 3-methyl-2-penten-4-yn-1-ol
Reactants: iso-C6 alcohol, sulfuric acid
Conditions: Reaction at 55°C for 2 hours
Yield: 86.6% based on iso-C6 alcohol
Industrial Production Methods
The industrial production of 3-methyl-2-penten-4-yn-1-ol follows similar synthetic routes but on a larger scale. The process involves careful control of reaction temperatures and conditions to maximize yield and purity. The final product is typically purified through distillation and extraction techniques .
Analyse Chemischer Reaktionen
Types of Reactions
3-methyl-2-penten-4-yn-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Hydrogenation of the triple bond can yield alkenes or alkanes.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Palladium catalysts are often used for hydrogenation reactions.
Substitution: Acidic or basic conditions can facilitate substitution reactions.
Major Products
Oxidation: Aldehydes, carboxylic acids
Reduction: Alkenes, alkanes
Substitution: Various substituted derivatives depending on the reagents used
Wissenschaftliche Forschungsanwendungen
3-methyl-2-penten-4-yn-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 3-methyl-2-penten-4-yn-1-ol involves its interaction with various molecular targets. The compound can undergo allylic rearrangement, forming isomeric mixtures that can further react to produce different products. The presence of both triple and double bonds in its structure allows for diverse chemical reactivity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-methyl-1-penten-4-yn-3-ol
- 1-penten-3-ol, 3-methyl-
- 2,3-dimethylfuran
Uniqueness
3-methyl-2-penten-4-yn-1-ol is unique due to its dual functionality (triple bond and hydroxyl group) and its ability to undergo allylic rearrangement. This makes it a valuable intermediate in organic synthesis and a versatile compound for various chemical reactions .
Eigenschaften
IUPAC Name |
3-methylpent-2-en-4-yn-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O/c1-3-6(2)4-5-7/h1,4,7H,5H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSJHASYJQIRSLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCO)C#C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1059315 | |
| Record name | 2-Penten-4-yn-1-ol, 3-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1059315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
96.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
105-29-3 | |
| Record name | 3-Methyl-2-penten-4-yn-1-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=105-29-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Penten-4-yn-1-ol, 3-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Penten-4-yn-1-ol, 3-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1059315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-methylpent-2-en-4-yn-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.986 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![9-Phosphabicyclo[4.2.1]nonane](/img/structure/B86394.png)
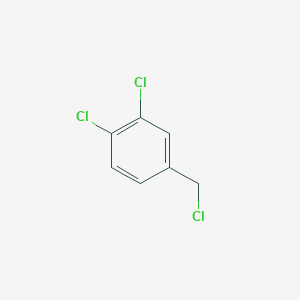
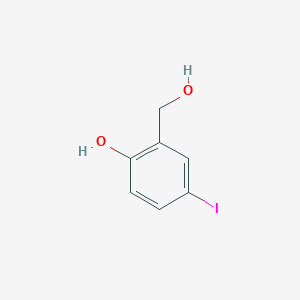
![1-Oxa-4-thiaspiro[4.5]decane](/img/structure/B86402.png)

![15,30-Dibromo-2,17-diazaheptacyclo[16.12.0.03,16.04,13.06,11.019,28.021,26]triaconta-1(30),3,6,8,10,13,15,18,21,23,25,28-dodecaene-5,12,20,27-tetrone](/img/structure/B86406.png)
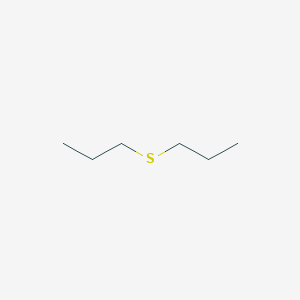
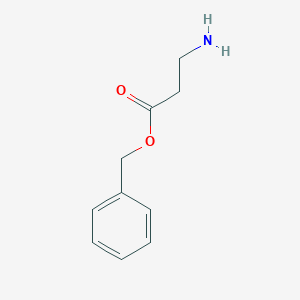
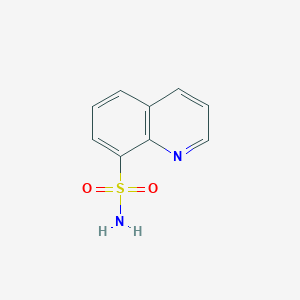
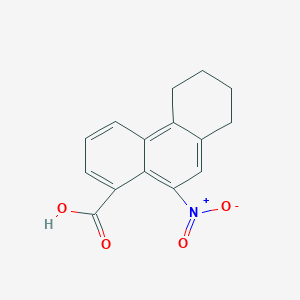
![Naphtho[1,2,3,4-ghi]perylene](/img/structure/B86413.png)
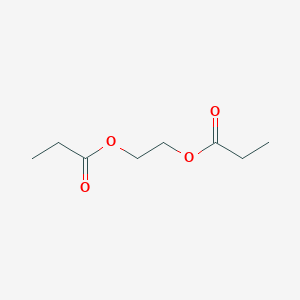
![aluminum;[[hydroxy(oxido)phosphoryl]oxy-oxidophosphoryl] hydrogen phosphate](/img/structure/B86416.png)
![2-[[4-[(2-Cyano-3-nitrophenyl)azo]phenyl](2-cyanoethyl)amino]ethyl benzoate](/img/structure/B86418.png)
